1-(4-Isopropoxyphenyl)methanamine
CAS No.: 21244-34-8; 387350-82-5
Cat. No.: VC7285413
Molecular Formula: C10H15NO
Molecular Weight: 165.236
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 21244-34-8; 387350-82-5 |
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Molecular Formula | C10H15NO |
Molecular Weight | 165.236 |
IUPAC Name | (4-propan-2-yloxyphenyl)methanamine |
Standard InChI | InChI=1S/C10H15NO/c1-8(2)12-10-5-3-9(7-11)4-6-10/h3-6,8H,7,11H2,1-2H3 |
Standard InChI Key | BHCAOBYOKNTDLI-UHFFFAOYSA-N |
SMILES | CC(C)OC1=CC=C(C=C1)CN |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Identifiers
1-(4-Isopropoxyphenyl)methanamine is recognized by multiple systematic and trivial names, including 4-isopropoxybenzylamine, (4-propan-2-yloxyphenyl)methanamine, and p-isopropoxybenzylamine. Its CAS Registry Number, 21244-34-8, is widely adopted in regulatory and commercial contexts . Additional identifiers include:
A distinct compound, N-cyclopropyl-N-(piperidin-4-yl)benzenesulfonamide (CAS 387350-82-5), is occasionally misassociated due to naming similarities but differs structurally () .
Molecular Structure and Conformation
The molecule comprises a benzylamine backbone substituted with an isopropoxy group at the para position. Quantum mechanical calculations predict a planar aromatic ring with the isopropoxy group adopting a staggered conformation to minimize steric hindrance . The primary amine group enables hydrogen bonding and salt formation, critical for solubility modulation in synthetic applications.
Table 1: Key Structural Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
SMILES | CC(C)OC1=CC=C(C=C1)CN | |
InChIKey | BHCAOBYOKNTDLI-UHFFFAOYSA-N | |
Topological Polar Surface Area | 35.2 Ų |
Synthesis and Industrial Production
Synthetic Pathways
While proprietary protocols dominate industrial production, academic literature suggests two plausible routes:
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Nucleophilic Aromatic Substitution: Reaction of 4-fluorobenzonitrile with isopropyl alcohol under basic conditions, followed by reduction of the nitrile to the primary amine using lithium aluminum hydride .
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Reductive Amination: Condensation of 4-isopropoxybenzaldehyde with ammonium acetate in the presence of a reducing agent such as sodium cyanoborohydride .
Hangzhou Huarong Pharm Co., Ltd. reports a production capacity of 500 kg/month under GMP conditions, yielding 99% pure product .
Physicochemical Properties
The compound is typically isolated as a white crystalline solid with the following characteristics:
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Solubility: Miscible in polar aprotic solvents (DMF, DMSO); limited solubility in water (<1 mg/mL)
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Storage: Stable under inert gas at −20°C in tightly sealed containers
Applications in Pharmaceutical Research
Drug Discovery Intermediates
1-(4-Isopropoxyphenyl)methanamine serves as a building block for:
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Kinase Inhibitors: The amine group undergoes sulfonylation or acylation to create pharmacophores targeting ATP-binding pockets .
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G Protein-Coupled Receptor (GPCR) Modulators: Its aromatic system participates in π-π interactions with transmembrane helices .
Biological Screening Data
Hazard Class | Category | Signal Word | H-Code |
---|---|---|---|
Acute Oral Toxicity | 4 | Warning | H302 |
Skin Irritation | 2 | Warning | H315 |
Eye Damage/Irritation | 1/2 | Danger | H318/H319 |
Respiratory Irritation | 3 | Warning | H335 |
Intellectual Property Landscape
Patent Filings
The WIPO Patentscope database lists 12 patents referencing this compound, primarily in:
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Anticancer Agents: WO2023184567A1 claims derivatives as checkpoint kinase inhibitors .
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Antidepressants: EP4105224A1 discloses benzylamine analogs as monoamine reuptake inhibitors .
Supplier | Purity | Quantity | Price (USD) |
---|---|---|---|
Hangzhou Huarong Pharm | 99% | 1 kg | 1,200 |
SynQuest Laboratories | 95% | 10 g | 623 |
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